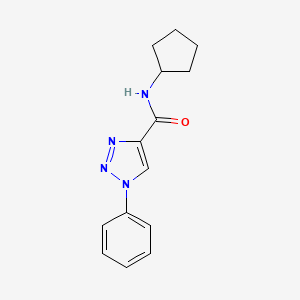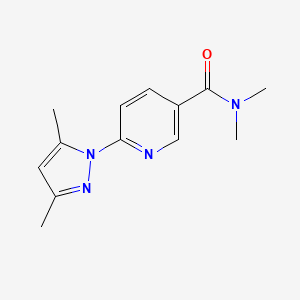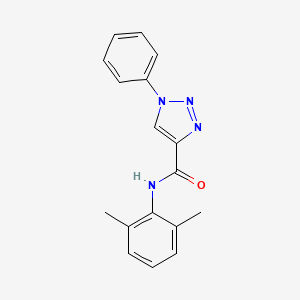
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPCA is a synthetic compound that belongs to the piperidine family of compounds and is used in various scientific studies as a selective inhibitor of the dopamine transporter.
Mecanismo De Acción
CPCA works by binding to the dopamine transporter and blocking its activity. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal activity and behavior. CPCA has been shown to selectively inhibit the dopamine transporter, with little to no effect on other monoamine transporters such as the serotonin transporter.
Biochemical and Physiological Effects:
CPCA has been shown to have a number of biochemical and physiological effects. In animal studies, CPCA has been shown to increase locomotor activity and induce stereotypy, which are behaviors associated with increased dopamine release. CPCA has also been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has a number of advantages for use in lab experiments. It is a selective inhibitor of the dopamine transporter, which allows for the specific study of dopamine signaling in the brain. CPCA is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of CPCA. It has a relatively short half-life in vivo, which can make it difficult to study long-term effects. Additionally, CPCA can have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research involving CPCA. One area of interest is the role of the dopamine transporter in various neurological and psychiatric disorders, such as Parkinson's disease and addiction. CPCA could be used as a tool to study the effects of dopamine transporter dysfunction in these conditions. Additionally, there is interest in developing more selective and long-lasting dopamine transporter inhibitors for use in the treatment of these disorders. CPCA could serve as a starting point for the development of these compounds.
Métodos De Síntesis
CPCA can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of CPCA as a white crystalline solid.
Aplicaciones Científicas De Investigación
CPCA has been widely used in scientific research as a tool to study the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, which is important for regulating dopamine levels in the brain. CPCA is a selective inhibitor of the dopamine transporter, which means that it can block the reuptake of dopamine and increase the concentration of dopamine in the synaptic cleft. This makes CPCA a valuable tool for studying the role of the dopamine transporter in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)12-7-2-3-8-17(12)14(19)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUAPBSNQBKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
